molecular formula C14H12Cl4N2O2 B11992028 4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide

4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide

Cat. No.: B11992028
M. Wt: 382.1 g/mol
InChI Key: BMQCKMJQFGRAAO-UHFFFAOYSA-N
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Description

4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide is a synthetic organic compound with the molecular formula C14H12Cl4N2O2. This compound is notable for its complex structure, which includes a benzamide core substituted with chloro and trichloro groups, as well as a furan ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the chlorination of benzamide to introduce the 4-chloro substituent. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Introduction of the Trichloroethyl Group: The next step involves the reaction of the chlorinated benzamide with trichloroacetaldehyde to form the trichloroethyl intermediate. This reaction is typically carried out in the presence of a base such as sodium hydroxide.

    Attachment of the Furylmethyl Group: The final step involves the nucleophilic substitution of the trichloroethyl intermediate with 2-furylmethylamine. This step requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents such as potassium permanganate.

    Reduction: The trichloroethyl group can be reduced to a dichloroethyl or monochloroethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dichloroethyl or monochloroethyl derivatives.

    Substitution: Amino or thio-substituted benzamides.

Scientific Research Applications

4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide is used in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-{2,2,2-trichloro-1-[(2-thienylmethyl)amino]ethyl}benzamide: Similar structure but with a thienyl group instead of a furyl group.

    4-chloro-N-{2,2,2-trichloro-1-[(2-pyridylmethyl)amino]ethyl}benzamide: Contains a pyridyl group instead of a furyl group.

Uniqueness

4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide is unique due to the presence of the furyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research.

Properties

Molecular Formula

C14H12Cl4N2O2

Molecular Weight

382.1 g/mol

IUPAC Name

4-chloro-N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]benzamide

InChI

InChI=1S/C14H12Cl4N2O2/c15-10-5-3-9(4-6-10)12(21)20-13(14(16,17)18)19-8-11-2-1-7-22-11/h1-7,13,19H,8H2,(H,20,21)

InChI Key

BMQCKMJQFGRAAO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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